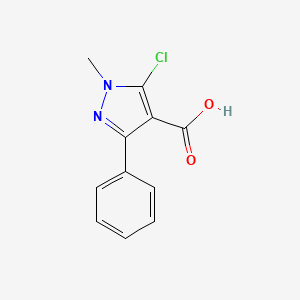

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

描述

Historical Context and Development of Pyrazole Carboxylic Acid Chemistry

The foundation of pyrazole carboxylic acid chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and developed fundamental synthetic methodologies for this class of heterocyclic compounds. Knorr's initial investigations focused on the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives, establishing the groundwork for modern pyrazole synthesis. His development of the Knorr pyrazole synthesis represented a landmark achievement in heterocyclic chemistry, providing a reliable method for constructing substituted pyrazoles from 1,3-diketones and hydrazine derivatives.

The evolution of pyrazole carboxylic acid chemistry gained further momentum through the contributions of Hans von Pechmann, who developed the Pechmann pyrazole synthesis in 1898. This method involved the 1,3-dipolar cycloaddition between diazomethane and molecules containing carbon-carbon double bonds, followed by subsequent oxidation to yield pyrazole derivatives. The Pechmann synthesis proved particularly valuable for accessing pyrazole carboxylic acid derivatives, as the analogous addition of diazoacetic esters to triple bonds directly yielded pyrazolecarboxylic acid compounds.

The systematic development of pyrazole-4-carboxylic acid synthesis methodologies represents a crucial advancement in this field. Traditional approaches to 1-substituted pyrazole-4-carboxylic acids relied on chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl derivative, or alternatively, hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole. These early methods established the synthetic precedent for accessing the carboxylic acid functionality at the 4-position of the pyrazole ring, providing the foundation for developing more sophisticated derivatives such as this compound.

The emergence of modern synthetic strategies has significantly expanded the accessibility of pyrazole carboxylic acids. Contemporary methodologies include the use of Vilsmeier-Haack reactions for incorporating carboxyl groups into pyrazole cores, followed by oxidation processes using potassium permanganate or other oxidizing agents. These developments have enabled the efficient synthesis of highly substituted pyrazole carboxylic acids, including complex derivatives bearing multiple functional groups and diverse substitution patterns.

Significance in Heterocyclic Organic Chemistry

This compound occupies a position of considerable importance within heterocyclic organic chemistry due to its unique structural features and synthetic versatility. The pyrazole ring system itself represents one of the most significant five-membered heterocycles, characterized by its planar structure and two adjacent nitrogen atoms in ortho-substitution. This arrangement creates a highly stable aromatic system with distinctive electronic properties that influence both reactivity and biological activity.

The specific substitution pattern of this compound provides multiple sites for further chemical modification and functionalization. The chlorine atom at the 5-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The methyl group at the 1-position provides steric influence and electronic effects that modulate the reactivity of the entire ring system, while the phenyl substituent at the 3-position contributes additional aromatic character and potential for π-π interactions.

The carboxylic acid functionality at the 4-position represents perhaps the most versatile aspect of this compound's structure. This functional group enables a wide range of transformations, including esterification, amidation, and conversion to acid chlorides for subsequent acylation reactions. The strategic positioning of the carboxylic acid group on the pyrazole ring creates opportunities for cyclization reactions that can generate fused heterocyclic systems, expanding the structural diversity accessible from this starting material.

Modern applications of this compound demonstrate its utility as a building block for complex organic synthesis. The compound serves as a precursor for pyrazole-carboxamide derivatives, which have shown significant potential in pharmaceutical applications. The synthesis of these derivatives typically involves conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with various amines to generate amide bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.65 g/mol | |

| CAS Number | 191419-14-4 | |

| Melting Point | 176-177°C | |

| MDL Number | MFCD01314939 |

Positioning within the Broader Context of Pyrazole Derivatives

Within the extensive family of pyrazole derivatives, this compound represents a highly substituted example that demonstrates the structural diversity possible within this heterocyclic class. The compound's substitution pattern distinguishes it from simpler pyrazole carboxylic acids while sharing fundamental chemical properties with related derivatives. Comparative analysis with other pyrazole carboxylic acids reveals both similarities and unique characteristics that influence its chemical behavior and potential applications.

The presence of the chlorine substituent at the 5-position creates electronic effects that significantly influence the reactivity of the entire molecule. This halogen substitution pattern is commonly found in biologically active pyrazole derivatives, including several important pharmaceutical compounds. For instance, celecoxib, a notable cyclooxygenase-2 inhibitor, contains a trifluoromethyl-substituted pyrazole ring that demonstrates the importance of halogen substitution in modulating biological activity. The chlorine atom in this compound provides similar electronic effects while offering different steric and chemical properties.

The methyl substitution at the nitrogen atom represents another significant structural feature that positions this compound within a specific subclass of N-methylated pyrazoles. This substitution pattern contrasts with N-unsubstituted pyrazoles and provides distinct advantages in terms of stability and synthetic utility. The N-methyl group prevents tautomerization between the two nitrogen atoms, ensuring a defined substitution pattern and predictable chemical behavior. This characteristic is particularly important for synthetic applications where regioselectivity and structural precision are critical.

Related compounds within the pyrazole carboxylic acid family include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as a key intermediate in the synthesis of succinate dehydrogenase inhibitor fungicides. This compound shares the N-methyl substitution and 4-carboxylic acid positioning but differs in the 3-position substituent, demonstrating how structural modifications can lead to different applications and biological activities. The comparison between these compounds illustrates the importance of specific substitution patterns in determining both chemical properties and practical applications.

The phenyl group at the 3-position of this compound contributes additional aromatic character and provides opportunities for extended conjugation effects. This substitution pattern is commonly found in bioactive pyrazole derivatives and contributes to enhanced stability and specific binding interactions in biological systems. The presence of both the phenyl group and the carboxylic acid functionality creates a molecule with significant potential for hydrogen bonding and π-π interactions, characteristics that are valuable in both synthetic applications and biological activity.

Research Trajectory and Contemporary Scientific Interest

Contemporary research involving this compound has focused primarily on its utility as a synthetic intermediate for accessing more complex heterocyclic systems and bioactive compounds. The compound's versatile substitution pattern has made it an attractive starting material for developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry applications. Recent advances in synthetic chemistry have expanded the accessible transformations of this compound, enabling the construction of diverse molecular architectures from this common precursor.

Modern synthetic approaches to pyrazole carboxylic acid derivatives have emphasized efficiency and environmental sustainability. Recent work has demonstrated one-pot synthesis methods that combine multiple synthetic steps to access pyrazole carboxylic acids directly from simple starting materials. These approaches represent significant improvements over traditional multi-step syntheses and have implications for the large-scale preparation of compounds like this compound. The development of such methods reflects the growing demand for efficient access to substituted pyrazole derivatives in pharmaceutical and agrochemical research.

The application of this compound in the synthesis of pyrazole-carboxamide derivatives has garnered particular attention due to the biological activity of these compounds. Research has shown that pyrazole-carboxamide derivatives exhibit significant antifungal activity against important plant pathogens, including Colletotrichum gloeosporioides, which causes substantial agricultural losses worldwide. The systematic evaluation of these compounds using advanced modeling techniques, such as Gompertz modeling, has provided new insights into their mode of action and structure-activity relationships.

Table 2: Recent Synthetic Applications of this compound Derivatives

Current research trends indicate growing interest in the development of coordination polymers based on pyrazole carboxylic acid ligands, including derivatives of this compound. These materials have shown promising photocatalytic properties for environmental applications, including the degradation of organic dyes. The ability of pyrazole carboxylic acids to form stable coordination complexes with various metal ions has opened new avenues for materials science applications, expanding the utility of these compounds beyond traditional organic synthesis.

The integration of computational approaches with experimental synthesis has become increasingly important in pyrazole research. Modern studies employ density functional theory calculations and molecular modeling to predict the properties and reactivity of pyrazole derivatives before synthesis, enabling more efficient research strategies and better understanding of structure-property relationships. This approach has been particularly valuable in optimizing the synthesis of pyrazole carboxylic acid derivatives and predicting their potential biological activities.

属性

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(12)8(11(15)16)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJCGJQZUGPCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377138 | |

| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191419-14-4 | |

| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole.

Carboxylation: The carboxylic acid group can be introduced by oxidizing the corresponding aldehyde or alcohol derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient and environmentally friendly reagents and catalysts.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

Oxidation: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxaldehyde.

Reduction: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Methanol.

Substitution: Various 5-substituted derivatives depending on the nucleophile used.

科学研究应用

Anticonvulsant Activity

One of the notable applications of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is in the development of anticonvulsant agents. Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a study demonstrated that certain hydrazone derivatives derived from this acid showed promising results in animal models for seizure control, indicating potential for further development into therapeutic agents for epilepsy .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, derivatives of this compound were evaluated for their ability to reduce inflammation and pain. The results showed that specific derivatives exhibited significant reduction in paw swelling compared to control groups, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. For example, it can be used to synthesize pyrazole derivatives that have been evaluated for multiple pharmacological activities, including antimicrobial and anticancer properties. The versatility in its application allows chemists to explore a wide range of modifications to enhance biological activity .

Herbicide Development

In agrochemical research, this compound has been explored as a potential herbicide. Its structural characteristics allow it to interact with plant growth processes, making it a candidate for developing selective herbicides that can control weed growth without harming crops. Preliminary studies have shown effectiveness against specific weed species, warranting further investigation into its application as an environmentally friendly herbicide .

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability or flame retardancy. Research is ongoing to explore its incorporation into various polymer systems, aiming to develop advanced materials with tailored properties for industrial applications .

Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant agents | Significant anticonvulsant activity in derivatives |

| Analgesic and anti-inflammatory drugs | Effective reduction in inflammation and pain | |

| Synthesis of bioactive compounds | Versatile intermediate for various pharmacological agents | |

| Agrochemicals | Herbicide development | Effective against specific weed species |

| Materials Science | Polymer chemistry | Enhanced mechanical properties in polymer matrices |

作用机制

The mechanism of action of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with specific receptors in the body to modulate biological responses.

相似化合物的比较

生物活性

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 191419-14-4) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

- Molecular Formula : CHClNO

- Molecular Weight : 236.65 g/mol

- Melting Point : 176 - 177 °C

- Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The following table summarizes key findings related to its anticancer properties:

Case Studies

- Apoptosis Induction : In a study assessing various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant apoptosis-inducing activity in breast cancer cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly .

- Cytotoxicity Assessment : Another study reported that the compound demonstrated moderate cytotoxicity against several cancer cell lines, with varying IC values indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties. The following data illustrates its effectiveness:

| Compound | IC (µg/mL) | Comparison Standard |

|---|---|---|

| 5-Chloro-1-methyl-3-phenyl... | 60.56 | Diclofenac (54.65) |

| Other Pyrazole Derivatives | Varies | - |

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds derived from pyrazoles have shown selective inhibition of COX enzymes, providing a therapeutic avenue for treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, with several studies indicating its effectiveness against various pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

常见问题

Q. What are the established synthetic routes for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenolic derivatives in the presence of a base like K₂CO₃ to form intermediates, followed by oxidation to the carboxylic acid . Optimization includes adjusting reaction time (12–24 hours), temperature (80–100°C), and solvent polarity (e.g., DMF or THF) to improve yields. Characterization via elemental analysis and spectral data (¹H/¹³C NMR, IR) is critical for confirming purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling high-resolution or twinned data . For example, monoclinic systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° have been reported for related pyrazole derivatives . Data collection with a CAD-4 diffractometer and absorption correction via ψ scans are standard practices .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at N1, phenyl at C3).

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.

- Mass Spectrometry : For molecular weight validation (e.g., m/z = 236.6 [M+H]⁺).

- Elemental Analysis : To verify C, H, N, and Cl composition within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., anticonvulsant vs. anti-proliferative effects) often arise from variations in assay protocols or substituent modifications. For example:

- Anticonvulsant Activity : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, with ED₅₀ values compared to reference drugs like phenytoin .

- Anti-Proliferative Effects : Mechanistic studies (e.g., autophagy induction, mTOR/p70S6K inhibition) require cell-line-specific validation (e.g., prostate cancer models) . Standardizing assay conditions and performing SAR studies on substituents (e.g., replacing Cl with CF₃) can clarify activity trends .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include polymorphism, solvent inclusion, and twinning. Strategies:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal habit.

- Temperature Gradients : Slow cooling from 60°C to 4°C enhances lattice formation.

- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twin fractions . Example: A monoclinic crystal with Z = 8 and V = 3409.1 ų was resolved using SHELXL’s twin-law refinement .

Q. How do substituent modifications impact the compound’s reactivity and bioactivity?

Systematic SAR studies reveal:

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and enzyme inhibition (e.g., carbonic anhydrase isoforms) .

- Phenyl Ring Substitutions : Para-chloro or methoxy groups improve pharmacokinetic properties (e.g., LogP, solubility) .

- Methyl at N1 : Reduces metabolic degradation compared to ethyl analogs . Computational modeling (e.g., DFT for HOMO-LUMO gaps) and in vitro assays guide rational design .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。